![molecular formula C12H17N3O B2662349 4-methyl-2-morpholino-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 866049-21-0](/img/structure/B2662349.png)
4-methyl-2-morpholino-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-morpholino-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a chemical compound with the molecular formula C12H17N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring fused with a cyclopentane ring . The morpholino group is attached to the 2-position and a methyl group is attached to the 4-position of the pyrimidine ring.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the sources I found .Applications De Recherche Scientifique
Anticancer Properties
Research into pyrimidine derivatives, including those related to 4-methyl-2-morpholino-6,7-dihydro-5H-cyclopenta[d]pyrimidine, has identified potent anticancer activities. A study demonstrated that 4-methyl-6-morpholinopyrimidine derivatives exhibit significant antiproliferative effects against various human cancer cell lines, including cervix, lung, breast, liver, and brain cancers. These effects are attributed to the induction of apoptosis through reactive oxygen species (ROS) generation, caspase-3/7 activation, and disruption of mitochondrial membrane potential (Gaonkar et al., 2018).
Enzyme Inhibition
The structural features of this compound derivatives enable selective inhibition of critical biological enzymes. For instance, derivatives have been found to inhibit the mammalian target of rapamycin (mTOR), a key enzyme in cellular growth and metabolism pathways, suggesting potential applications in cancer therapy and other diseases characterized by abnormal cell growth (Hobbs et al., 2019).
Antibacterial and Antifungal Activities
Some studies have focused on the synthesis of novel heterocyclic compounds containing cyclopenta[d]pyrimidine moieties, which demonstrated promising antibacterial and antifungal activities. These activities suggest potential applications in developing new antimicrobial agents (Zaki et al., 2020).
Molecular Docking Studies
The interaction mechanisms of this compound derivatives with biological targets have been elucidated through molecular docking studies. These studies provide insights into the binding efficiency and specificity of these compounds towards various enzymes and receptors, further informing drug design and discovery processes (Gaonkar et al., 2018).
Structural Characterization and Synthesis
Research has also focused on the structural characterization and synthesis methods of pyrimidine derivatives. Advanced techniques such as NMR, SC-XRD, and mass spectral analysis have been employed to characterize the chemical structure of these compounds, facilitating the development of more efficient synthesis methods for potential therapeutic agents (Lei et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-10-3-2-4-11(10)14-12(13-9)15-5-7-16-8-6-15/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGTYZSDUSFTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
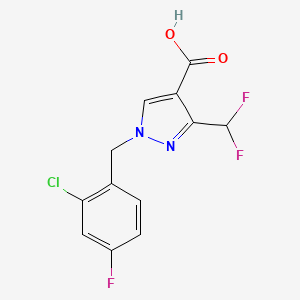
![2-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2662268.png)
![3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2662270.png)
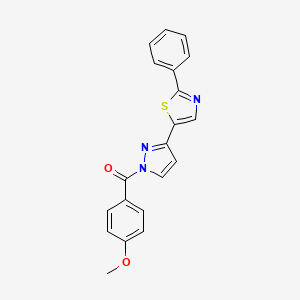

![N-(1-cyanocyclopentyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2662275.png)
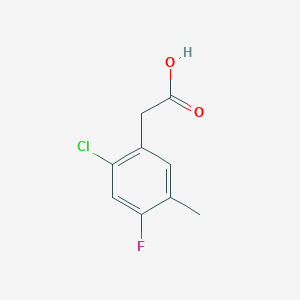
![(E)-3-(((3-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2662277.png)
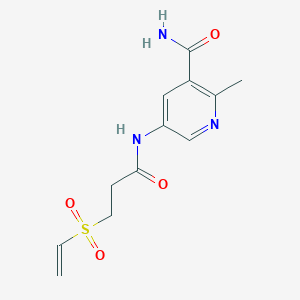
![2,3,5-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2662281.png)
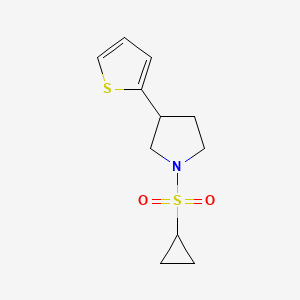
![1-(4-Fluorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2662283.png)
![(4-Amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone](/img/structure/B2662284.png)

